Gccsnpvchlehsnlc*

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

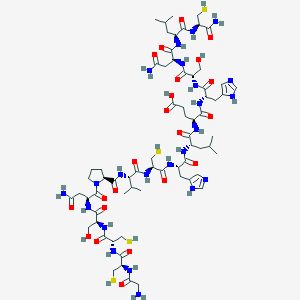

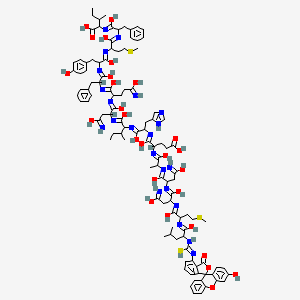

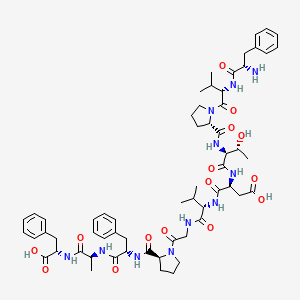

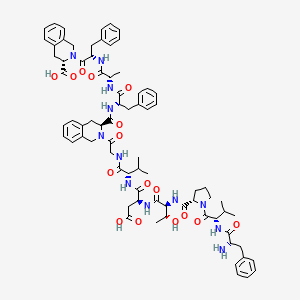

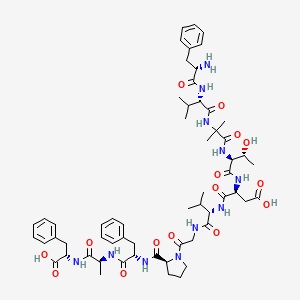

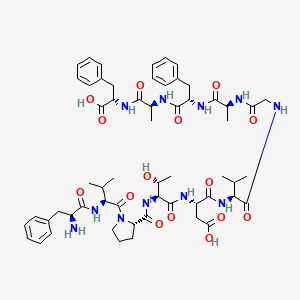

The compound Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 GCCSNPVCHLEHSNLC , is a peptide derived from the venom of the marine cone snail Conus magus. This peptide is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and β3 subunits .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 erfolgt durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Die temporären Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um einen hohen Durchsatz und eine hohe Konsistenz zu gewährleisten. Die Reinigung erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), und das Endprodukt wird zur Lagerung lyophilisiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Cysteinreste bilden Disulfidbrücken, die für die Stabilität und Aktivität des Peptids entscheidend sind.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie DTT oder TCEP zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen

Häufige Reagenzien und Bedingungen

Oxidation: Luft-Oxidation oder Jod können verwendet werden, um Disulfidbrücken zu bilden.

Reduktion: DTT oder TCEP sind gebräuchliche Reduktionsmittel.

Substitution: Fmoc-geschützte Aminosäuren und Kupplungsgruppen wie HBTU oder DIC werden in der SPPS verwendet

Hauptprodukte

Die Hauptprodukte dieser Reaktionen umfassen die oxidierte Form des Peptids mit Disulfidbrücken und verschiedene Analoga mit substituierten Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: hat mehrere wissenschaftliche Forschungsanwendungen:

Neurowissenschaft: Es wird verwendet, um die Funktion neuronaler nikotinischer Acetylcholinrezeptoren (nAChRs) und ihre Rolle bei neurologischen Erkrankungen zu untersuchen.

Pharmakologie: Das Peptid dient als Werkzeug zur Entwicklung selektiver nAChR-Antagonisten für therapeutische Zwecke.

Toxikologie: Forschungen zum Peptid tragen zum Verständnis der toxischen Wirkungen von Kegelschneckengift und zur Entwicklung von Gegengiften bei .

Wirkmechanismus

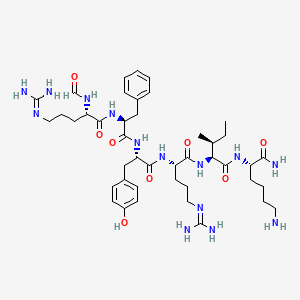

Das Peptid entfaltet seine Wirkung durch Bindung an die α3β2- und β3-Untereinheiten neuronaler nikotinischer Acetylcholinrezeptoren (nAChRs). Diese Bindung hemmt die Aktivität des Rezeptors und verhindert den Einstrom von Kationen wie Natrium und Calcium, die für die neuronale Signalübertragung unerlässlich sind. Die Hemmung von nAChRs stört die Neurotransmission und führt zu den neurotoxischen Wirkungen des Peptids .

Analyse Chemischer Reaktionen

Types of Reactions

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: undergoes several types of chemical reactions:

Oxidation: The cysteine residues form disulfide bonds, which are crucial for the peptide’s stability and activity.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted to create analogs with different properties

Common Reagents and Conditions

Oxidation: Air oxidation or iodine can be used to form disulfide bonds.

Reduction: DTT or TCEP are common reducing agents.

Substitution: Fmoc-protected amino acids and coupling agents like HBTU or DIC are used in SPPS

Major Products

The major products of these reactions include the oxidized form of the peptide with disulfide bonds and various analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:

Neuroscience: It is used to study the function of neuronal nicotinic acetylcholine receptors (nAChRs) and their role in neurological disorders.

Pharmacology: The peptide serves as a tool to develop selective nAChR antagonists for therapeutic purposes.

Toxicology: Research on the peptide helps understand the toxic effects of cone snail venom and develop antivenoms .

Wirkmechanismus

The peptide exerts its effects by binding to the α3β2 and β3 subunits of neuronal nicotinic acetylcholine receptors (nAChRs). This binding inhibits the receptor’s activity, preventing the influx of cations like sodium and calcium, which are essential for neuronal signaling. The inhibition of nAChRs disrupts neurotransmission, leading to the peptide’s neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: ist aufgrund seiner hohen Selektivität für die α3β2- und β3-Untereinheiten von nAChRs einzigartig. Ähnliche Verbindungen umfassen:

α-Conotoxin GI: Zielt auf Muskel-Typ-nAChRs ab.

α-Conotoxin ImI: Selektiv für α7 nAChRs.

α-Conotoxin PnIA: Zielt auf α7 und α3β2 nAChRs ab .

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Rezeptorselektivität und Potenz, was die einzigartigen Eigenschaften von Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 hervorhebt .

Eigenschaften

Molekularformel |

C67H107N23O22S4 |

|---|---|

Molekulargewicht |

1715.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

InChI-Schlüssel |

MLPOWHAMUPIMTC-XCQLYXDWSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)

![1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol](/img/structure/B10848811.png)